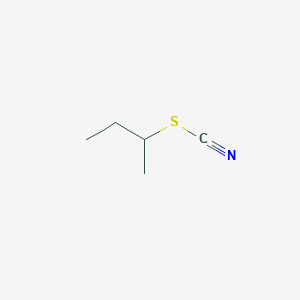
2-Butyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl thiocyanate is an organic compound with the chemical formula C5H9NS It belongs to the class of thiocyanates, which are characterized by the presence of the thiocyanate functional group (SCN)
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of butyl halides with alkali thiocyanates in aqueous media. For example, the reaction between butyl bromide and sodium thiocyanate in boiling ethanol can yield this compound . Another method involves the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to produce thiocyanates .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the potential toxicity of some reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl thiocyanate undergoes various chemical reactions, including:
Hydrolysis: Converts thiocyanates to thiocarbamates in the Riemschneider thiocarbamate synthesis.
Electrochemical Reduction: Converts thiocyanates to thioates and cyanide.
Isomerization: Some thiocyanates can isomerize to isothiocyanates, especially under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous acidic or basic conditions.
Electrochemical Reduction: Requires an electrochemical cell setup with appropriate electrodes.
Isomerization: Can be catalyzed by heat or specific catalysts.
Major Products:
Thiocarbamates: Formed from hydrolysis.
Thioates and Cyanide: Products of electrochemical reduction.
Isothiocyanates: Result from isomerization.
Scientific Research Applications
2-Butyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing various sulfur-containing compounds.
Biology: Investigated for its potential antibacterial, antiparasitic, and anticancer activities.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-butyl thiocyanate exerts its effects involves the interaction of the thiocyanate group with molecular targets. This can include:
Enzyme Inhibition: The thiocyanate group can inhibit certain enzymes by binding to their active sites.
Disruption of Cellular Processes: The compound can interfere with cellular processes, leading to antibacterial or anticancer effects.
Comparison with Similar Compounds
- Phenyl thiocyanate
- Methyl thiocyanate
- Allyl thiocyanate
Comparison: 2-Butyl thiocyanate is unique due to its specific alkyl chain length, which can influence its reactivity and applications. Compared to phenyl thiocyanate, which has an aromatic ring, this compound is more aliphatic, affecting its solubility and interaction with other molecules. Methyl thiocyanate and allyl thiocyanate have shorter or different alkyl groups, leading to variations in their chemical behavior and uses .
Properties
IUPAC Name |
butan-2-yl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-3-5(2)7-4-6/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYBNCYTSFZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800425.png)
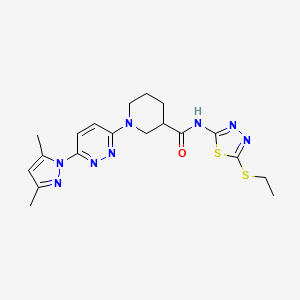
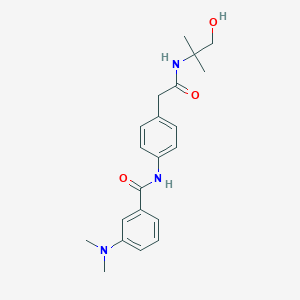
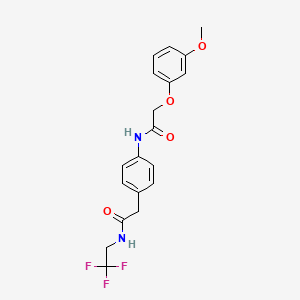

![3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2800435.png)
![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2800437.png)

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B2800439.png)
![4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine](/img/structure/B2800443.png)
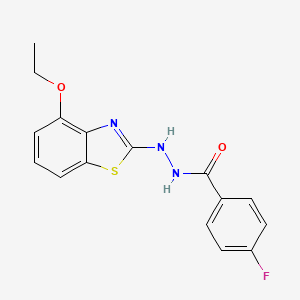
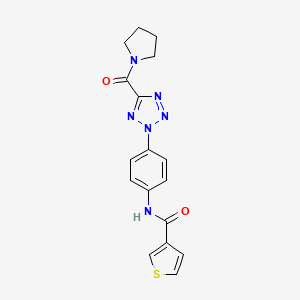
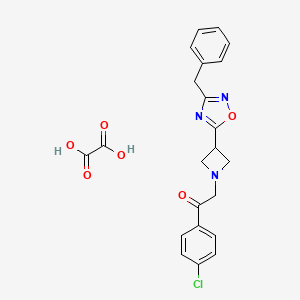
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2800448.png)
